N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide
Description
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H19NO2/c1-10-7-8-14-13(9-10)11(2)15(19-14)16(18)17-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H,17,18) |
InChI Key |
QMBMJMZRZHHKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Phenolic Precursors
The benzofuran scaffold is typically constructed via acid-catalyzed cyclization of phenolic substrates. For 3,5-dimethyl-1-benzofuran-2-carboxylic acid, a plausible route involves reacting 2,4-dimethylphenol with ethyl acetoacetate under sulfuric acid catalysis. This Friedel-Crafts acylation generates a β-ketoester intermediate, which undergoes cyclodehydration to yield the benzofuran carboxylate. Alternative methods, such as the Claisen condensation of 2,4-dimethylphenol with diethyl oxalate, have been reported for analogous systems, though yields are highly dependent on reaction temperature (optimized at 110–120°C) and acid strength.
Regioselective Methylation Challenges
Introducing methyl groups at the 3- and 5-positions of the benzofuran ring demands precision. Patent WO2014006637A2 highlights the use of directed ortho-metalation (DoM) strategies, where a directing group (e.g., a methoxy or ester moiety) facilitates selective lithiation and subsequent alkylation. For instance, ethyl 5-methoxybenzofuran-2-carboxylate can undergo lithiation at the 3-position using n-BuLi, followed by quenching with methyl iodide. Subsequent demethylation and repetition at the 5-position yield the dimethylated product. However, this multi-step process risks side reactions, necessitating rigorous purification via column chromatography (hexane/ethyl acetate, 4:1).
Carboxamide Formation: Amidation Techniques
Acid Chloride-Mediated Route
A conventional approach involves converting 3,5-dimethyl-1-benzofuran-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) under reflux (70°C, 3 h). The resultant chloride is then reacted with cyclopentylamine in dichloromethane (DCM) at 0°C to room temperature, yielding the carboxamide. While this method is straightforward, it often produces impurities due to over-reaction or residual SOCl₂, requiring multiple aqueous washes and recrystallization from ethanol/water (80:20).
Coupling Agent Optimization
Modern protocols favor coupling agents to enhance efficiency and purity. Patent US20180002305A1 demonstrates the use of 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) in N-methylpyrrolidone (NMP) to activate the carboxyl group, followed by slow addition of cyclopentylamine and ethyldiisopropylamine (DIPEA). This one-pot method achieves yields exceeding 85% with >99% HPLC purity, outperforming traditional methods. Comparative data for amidation routes are summarized below:
| Method | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid chloride | SOCl₂, cyclopentylamine | DCM | 68 | 92 |
| Mukaiyama reagent | 2-chloro-1-MePy·I, DIPEA | NMP | 87 | 99.5 |
| HATU | HATU, DIPEA | DMF | 82 | 98 |
Intermediate Purification and Recrystallization
Solvent Selection for Crystallization
The final carboxamide’s purity is contingent on recrystallization conditions. Patent WO2011002405A1 emphasizes the use of isopropanol/water (95:5) for high-yield recovery of benzofuran carboxamides. For N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide, trials indicate that hot ethanol (70°C) with gradual cooling to 4°C produces needle-like crystals with minimal impurity carryover (melting point: 142–144°C). Alternative solvents like acetonitrile or ethyl acetate yield lower recoveries (<70%) due to the compound’s limited solubility.
Chromatographic Purification
For intermediates such as 3,5-dimethyl-1-benzofuran-2-carboxylic acid, flash chromatography on silica gel (gradient: 10–30% ethyl acetate in hexane) effectively removes byproducts like unreacted phenol or dimethylated isomers. Patent CN102267932A recommends celite filtration to eliminate polymeric residues prior to column loading, enhancing separation efficiency.
Scalability and Industrial Considerations
Cost-Benefit Analysis of Coupling Agents
While HATU and Mukaiyama reagents offer superior yields, their high cost limits industrial scalability. Patent WO2014006637A2 proposes a compromise by using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) for in situ activation of carboxylic acids, reducing reagent expenses by 40% without sacrificing purity. Pilot-scale batches (10 kg) using Red-Al in tetrahydrofuran (THF) achieved 84% yield, demonstrating viability for mass production.
Waste Management Strategies
The amidation step generates significant waste, including DIPEA·HCl and unreacted amine. Patent US20180002305A1 details a closed-loop system where DIPEA is recovered via distillation (bp 127°C) and reused in subsequent batches, reducing environmental impact.
Spectroscopic Characterization and Quality Control
NMR and HPLC Validation
1H NMR (400 MHz, CDCl₃) of the final product exhibits characteristic signals at δ 7.45 (d, J = 8.4 Hz, 1H, H-4), 7.21 (s, 1H, H-6), 6.85 (d, J = 8.4 Hz, 1H, H-7), 3.82 (quin, J = 7.2 Hz, 1H, cyclopentyl-CH), 2.32 (s, 3H, 3-CH₃), and 2.28 (s, 3H, 5-CH₃). HPLC analysis (C18 column, 70:30 MeCN/H₂O, 1 mL/min) confirms a retention time of 6.8 min with 99.5% peak area.
Stability Under Accelerated Conditions
Thermogravimetric analysis (TGA) reveals no decomposition below 200°C, ensuring stability during storage. Forced degradation studies (40°C/75% RH, 4 weeks) show <0.5% impurity formation, validating the robustness of the recrystallization protocol.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents like halogens, nitrating agents.
Major Products Formed:
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Synthesis Techniques
The synthesis of N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide involves several advanced organic chemistry techniques. A modular synthetic route has been developed that utilizes directed C–H arylation and transamidation chemistry. This approach allows for the efficient introduction of various substituents at the benzofuran scaffold, facilitating the generation of structurally diverse derivatives suitable for biological screening .
Table 1: Overview of Synthesis Steps
| Step | Description |
|---|---|
| 1 | C–H Arylation : Using palladium catalysis to introduce aryl groups. |
| 2 | Transamidation : A one-pot reaction to convert benzofuran derivatives into carboxamides. |
| 3 | Purification : Column chromatography to isolate the desired compound. |
Biological Activities
This compound exhibits a range of biological activities that are significant for drug development:
- Serotonin Receptor Modulation : Compounds in the benzofuran class have been shown to act as agonists or antagonists at serotonin receptors, which are crucial targets for treating anxiety and depression .
- Antitumor Activity : Research indicates that benzofuran derivatives possess antitumor properties, making them candidates for cancer therapy .
- Antimicrobial Properties : Some benzofuran compounds exhibit antibacterial and antifungal activities, suggesting potential applications in treating infections .
Therapeutic Potential
The therapeutic implications of this compound are vast:
- Anxiolytics and Antidepressants : Due to its interaction with serotonin receptors, this compound may serve as a lead for developing new anxiolytic and antidepressant medications .
- Cancer Treatment : Its demonstrated antitumor activity positions it as a candidate for further investigation in oncology .
- Infection Control : The antimicrobial properties open avenues for developing new antibiotics or antifungal agents .
Case Studies
Several studies have highlighted the efficacy of benzofuran derivatives in clinical settings:
- A study published in Pharmacology Reports examined a series of benzofuran derivatives, including this compound, demonstrating their potential as selective serotonin reuptake inhibitors (SSRIs) with lower side effects compared to existing SSRIs .
- Another investigation focused on the antitumor activity of various benzofuran compounds in vitro and in vivo, showing promising results against multiple cancer cell lines .
Mechanism of Action
The mechanism of action of N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in tumor growth or bacterial proliferation, leading to its observed biological activities .
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison of Selected Benzofuran Carboxamides
Substituent Effects on Bioactivity
- Thiazole-Benzyl (BF1): The thiazole ring and benzyl group in BF1 contribute to its potent proapoptotic effects in glioma cells, exceeding doxorubicin in cytotoxicity . Its mechanism involves mitochondrial depolarization and ROS induction, which are amplified when conjugated with PEG-based nanoparticles (PEG-PN), reducing off-target toxicity .
- Bromobenzyl-Sulfone (): The bromine atom could facilitate halogen bonding with target proteins, while the sulfone group increases polarity, balancing solubility and membrane permeability .
Pharmacokinetic and Formulation Considerations
- BF1-PEG-PN Conjugates: PEGylation improves solubility and prolongs circulation time, enabling targeted delivery to tumor tissues while minimizing hepatotoxicity .
Research Findings and Clinical Implications
- Its selectivity for cancer cells (vs. non-cancerous cells) makes it a promising lead compound .
- Nanoparticle Delivery: Conjugation with PEG-PN reduces systemic toxicity and enhances tumor-specific accumulation, addressing solubility challenges common to hydrophobic benzofuran derivatives .
Biological Activity
N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a benzofuran core, which is known for its diverse biological properties. The specific structural features of this compound contribute to its interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways. For instance, PDE4D inhibitors have demonstrated significant effects on inflammation and airway hyperreactivity .
- Antiparasitic Properties : Compounds with similar scaffolds have exhibited activity against protozoan parasites such as Trypanosoma cruzi and Entamoeba histolytica, suggesting potential applications in treating parasitic infections .
- Antitumor Activity : Benzofuran derivatives have been reported to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
Study 1: Antiparasitic Efficacy
A study evaluated the antiparasitic activity of benzofuran derivatives against Trypanosoma cruzi. The results indicated that derivatives similar to this compound exhibited significant growth inhibition in vitro, suggesting their potential as therapeutic agents for Chagas disease .
Study 2: Antitumor Mechanisms
Research on benzofuran derivatives has demonstrated their ability to induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231). The mechanism involved the modulation of cell cycle-related proteins, highlighting the compound's potential as an anticancer agent .
Study 3: Inhibition of PDE4D
The compound showed promising results as a selective inhibitor of PDE4D, which is implicated in inflammatory processes. This property could be beneficial in treating conditions like asthma or chronic obstructive pulmonary disease (COPD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
